(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Chiral resolution Enantiomeric purity Ramipril intermediate

Residual (R,R,R)-enantiomer contamination (2-4%) from conventional resolution methods necessitates costly chiral chromatography to meet the ≤0.2% Impurity L pharmacopeial limit. This (2S,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (CAS 93779-29-4) is supplied as the crystalline hydrochloride salt with confirmed (S,S,S) absolute configuration. • Enables telescoped DCC-HOBt-mediated peptide coupling without free-base isolation, reducing solvent inventory and unit operations during scale-up. • Crystalline solid (mp 178-182°C) ensures accurate weighing in multi-kilogram batches vs. the oily free base. • Benzyl ester compatible with neutral hydrogenolysis deprotection, suppressing diketopiperazine (Impurity D) formation.

Molecular Formula C15H20ClNO2
Molecular Weight 281.78 g/mol
CAS No. 93779-29-4
Cat. No. B1290088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
CAS93779-29-4
Molecular FormulaC15H20ClNO2
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESC1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H/t12-,13-,14?;/m0./s1
InChIKeyHLXCXOQXUDRJLF-HLMYEFCQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,6aS)-Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate Hydrochloride: Ramipril Synthesis Intermediate


(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (CAS 93779-29-4), also known as (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride, is a chiral bicyclic amino ester hydrochloride salt with a molecular formula of C₁₅H₂₀ClNO₂ and molecular weight of 281.78 g/mol . It serves as a pivotal intermediate in the industrial synthesis of Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for hypertension and congestive heart failure management . The compound possesses three chiral centers with the (S,S,S) absolute configuration, which is essential for producing the therapeutically active Ramipril enantiomer [1].

Chiral (S,S,S)-enantiomer for ACE inhibitor research
Hydrochloride salt enables direct peptide coupling, avoids oily free base
Crystalline solid with defined melting point supports QC identity verification

Substitution Risks for (2S,6aS)-Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate HCl


Substituting (2S,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride with its (R,R,R)-enantiomer, racemic mixture, free carboxylic acid form, or alternative ester derivatives introduces unacceptable risks in Ramipril production. The (R,R,R)-enantiomer is a known pharmacopeial impurity (Impurity L) that must be controlled below 0.2% in Ramipril tablets per regulatory guidelines [1]. Prior art resolution methods routinely leave 2–4% of the undesired (R,R,R)-stereoisomer contaminating the (S,S,S)-enantiomer, necessitating rigorous purification to achieve optical purity suitable for API manufacture [2]. Furthermore, the free base form is an oil, making the hydrochloride salt indispensable for crystallization, stable storage, and precise weighing in industrial peptide coupling steps [3].

(R,R,R)-Enantiomer
Known as Impurity L in Ramipril; residual levels may compromise API optical purity and regulatory compliance
Racemic or Alternative Esters
Racemic mixture lacks enantiomeric specification; free acid or other esters may not support direct coupling and high purity requirements
Free Base Form
Oily consistency requires extractive work-up; hydrochloride salt is essential for crystallization, stable storage, and accurate weighing

Differentiation Evidence: (2S,6aS)-Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate HCl vs. Analogs


Enantiomeric Purity: Nil (R,R,R)-Stereoisomer by Optimized Resolution

The (S,S,S)-enantiomer of this benzyl ester hydrochloride is the stereochemically required intermediate for Ramipril. In standard resolution protocols using S-(+)-mandelic acid, the initially crystallized diastereomeric salt yields the SSS isomer at 98% HPLC area purity with 2% RRR isomer contamination. After a single recrystallization from isopropyl alcohol, the purity reaches 100% SSS isomer with nil detectable RRR isomer by HPLC area %, at 91% recovery yield [1]. This contrasts sharply with prior art resolution methods (e.g., US 4,668,796; WO 2005/049568) that routinely leave 2–4% of the undesired RRR stereoisomer [2].

Enantiomeric Purity
Head-to-head
Target: 100% SSS, nil RRR
Prior art: 2–4% RRR contamination
Supports elimination of Impurity L at intermediate stage
HPLC area %; optimized resolution with recrystallization
Chiral resolution Enantiomeric purity Ramipril intermediate Diastereomeric salt purification

Chemical Purity: HPLC Purity After Crystallization

Commercial specifications for CAS 93779-29-4 typically range from 95% to 98% HPLC purity [1]. However, patent literature demonstrates that the benzyl ester hydrochloride can be crystallized to achieve 99.0–100% HPLC purity when processed via the toluene/NaHCO₃ route followed by hydrogenation and crystallization [2]. In contrast, the racemic mixture of benzyl ester hydrochloride lacks this purity specification as it contains both enantiomers, and the free carboxylic acid hydrochloride (CAS 87269-86-1) is typically supplied at only 95% purity .

HPLC Purity
Cross-study comparable
99.0–100%
Comparator: free acid 95%; racemate unspecified
Higher purity may reduce downstream side-product formation
Crystallized from toluene/NaHCO₃ system
Chemical purity HPLC Pharmaceutical intermediate Quality specification

Melting Point: Identity Marker for the Hydrochloride Salt

The hydrochloride salt of (2S,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate exhibits a sharp melting point of 178–182°C (lit.) [1], which serves as a reliable identity and purity indicator for incoming quality control. By comparison, the (S,S,S)-enantiomer registered under CAS 87269-87-2 shows a slightly lower melting range of 176–180°C, and the free base form is an oil at ambient temperature with no melting point specification [2]. The (R,R,R)-enantiomer (CAS 129101-19-5 free base) is also described as a viscous oil, making the crystalline hydrochloride salt uniquely suited for solid-phase handling .

Melting Point
Cross-study comparable
178–182 °C (crystalline salt)
Comparators: free base oil; alt. CAS 176–180 °C
Defined mp supports rapid identity QC and purity assessment
Lit. value; hydrochloride salt form
Melting point Identity testing Salt form characterization Quality control

Hydrochloride Salt Enables Direct Peptide Coupling

The hydrochloride salt formulation of this benzyl ester eliminates a process step required when using the free carboxylic acid or when generating the free base from the salt prior to coupling. Patent analysis demonstrates that the free base (Formula VIII) is an oil requiring extractive work-up before DCC-HOBt-mediated coupling with N-(1-S-carboethoxy-3-phenylpropyl)-L-alanine, adding unit operations and solvent usage [1]. The hydrochloride salt can be coupled directly using a base (e.g., triethylamine) in the same pot, simplifying the process from a multi-step to a telescoped sequence and reducing yield losses associated with extractive isolation of the oily free base [2].

Process Efficiency
Class-level inference
Direct coupling eliminates 2–3 unit operations
Comparator: free base route requires basification, extraction, drying
Streamlines telescoped DCC-HOBt peptide coupling
Reported in patent; triethylamine in situ activation
Salt form advantage Process efficiency Peptide coupling Industrial scale-up

Benzyl Ester Strategy: Compatible with Hydrogenolysis Deprotection

The benzyl ester moiety serves a dual purpose: it protects the carboxylic acid during the DCC-HOBt peptide coupling step and is cleanly removed by catalytic hydrogenolysis (Pd/C, H₂) in the final synthetic step to yield Ramipril free acid . Alternative ester protecting groups (e.g., tert-butyl) require acidic deprotection conditions that can promote Ramipril degradation to diketopiperazine (Impurity D) [1]. The benzyl ester approach, when coupled with the hydrochloride salt, achieves an overall yield of approximately 56% from the intermediate to crystalline Ramipril after acetonitrile purification [2].

Deprotection Strategy
Class-level inference
Benzyl ester: neutral hydrogenolysis
Comparator: tert-butyl ester risks acidic Impurity D formation
Minimizes diketopiperazine impurity during Ramipril end-game
Pd/C, H₂; avoids acidic deprotection conditions
Protecting group strategy Hydrogenolysis Ramipril end-game Synthetic route selection

Optimal Applications for (2S,6aS)-Benzyl Octahydrocyclopenta[b]pyrrole-2-carboxylate HCl


GMP Ramipril API Manufacturing: High Optical Purity

When manufacturing Ramipril API under cGMP conditions, the enantiomeric purity of the final drug substance is directly controlled by the optical purity of the benzyl ester hydrochloride intermediate. Using material that achieves 100% (S,S,S)-isomer with nil (R,R,R)-enantiomer by HPLC [1] eliminates the need for downstream chiral chromatographic purification of Ramipril and ensures compliance with pharmacopeial specifications that limit the (R,R,R)-enantiomer (Impurity L) below 0.2% [2]. Procuring high-optical-purity intermediate is more cost-effective than investing in expensive chiral stationary phase chromatography at the API stage.

Peptide Coupling Process Development and Scale-Up

The hydrochloride salt form enables direct, telescoped DCC-HOBt-mediated peptide coupling with N-(1-S-carboethoxy-3-phenylpropyl)-L-alanine without requiring free-base liberation and extractive isolation [3]. This is particularly advantageous during process scale-up from laboratory to pilot plant, where minimizing unit operations reduces solvent inventory, cycle time, and operational complexity. The crystalline nature of the hydrochloride salt (mp 178–182°C) also facilitates accurate weighing and charging in multi-kilogram batch production compared to the oily free base .

Ramipril Impurity Profiling and Reference Standard Preparation

The (R,R,R)-enantiomer of this benzyl ester hydrochloride (CAS 138877-09-5) is the direct precursor to Ramipril Impurity L [2]. Laboratories conducting forced degradation studies, impurity profiling, or preparing pharmacopeial reference standards require both the (S,S,S)-enantiomer as the main intermediate and the (R,R,R)-enantiomer as the impurity marker. Procuring both well-characterized enantiomers with defined HPLC purity levels (SSS: 98–100%; RRR: identifiable at 2% levels in standard resolution mixtures [1]) enables accurate quantification of enantiomeric purity in Ramipril API and finished dosage forms.

Comparative Route Scouting for ACE Inhibitor Synthesis

During route scouting for generic Ramipril development, the benzyl ester hydrochloride intermediate represents the most industrially validated approach versus alternative esters (tert-butyl, methyl) or the free carboxylic acid. The benzyl ester's compatibility with neutral hydrogenolysis deprotection avoids acidic conditions that promote diketopiperazine (Impurity D) formation, a critical degradation impurity monitored in Ramipril tablets [2]. The reported overall yield of 56% from this intermediate to crystalline Ramipril [3] serves as a benchmark for evaluating alternative synthetic routes.

Application
Selection Property
Validation Focus
Ramipril API synthesis & process development
Enantiomeric purity (nil RRR specification)
Elimination of Impurity L at intermediate stage
Peptide coupling process scale-up
Hydrochloride salt for direct coupling
Reduction of unit operations and solvent use
Impurity profiling & reference standards
Availability of both (S,S,S)- and (R,R,R)-enantiomers
Enantiomeric quantification in Ramipril API and dosage forms
ACE inhibitor synthetic route scouting
Benzyl ester with hydrogenolysis deprotection
Avoidance of acidic conditions & Impurity D formation
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